6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine
Overview
Description
6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a furyl group, a hydroxy group, and a trifluoromethyl group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing a range of biological activities .
Mode of Action
It’s worth noting that related compounds have been reported to exhibit a variety of pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
Related compounds have been known to influence the production of reactive oxygen species (ros) and other free radicals, which can lead to oxidative stress and cellular damage .
Result of Action
Related compounds have been reported to induce a variety of biological responses, including changes in enzyme activity and cellular signaling .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylhydrazine with 4-(trifluoromethyl)-3-oxobutanoic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 6-(2-Furyl)-3-oxo-4-(trifluoromethyl)pyridazine.
Reduction: Formation of 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)piperazine.
Substitution: Formation of various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
- 6-(2-Furyl)-3-methyl-4-(trifluoromethyl)isoxazolo(5,4-b)pyridine
- 6-(2-Furyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo(3,4-b)pyridine
- 3-Methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo(5,4-b)pyridine
Comparison: 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and enhance the compound’s reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds.
Properties
IUPAC Name |
3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyridazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-4-6(13-14-8(5)15)7-2-1-3-16-7/h1-4H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMKLFRYFIAQOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=O)C(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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